1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include an ethyl group attached to the phenyl ring and two methyl groups on the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding pyrrole derivative in moderate yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Uniqueness
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(3-ethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-4-12-6-5-7-13(9-12)16-10(2)8-14(11(16)3)15(17)18/h5-9H,4H2,1-3H3,(H,17,18) |
InChI Key |
YNONIBRUXQZDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=CC(=C2C)C(=O)O)C |
Origin of Product |
United States |
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